N-(prop-2-yn-1-yl)methanesulfonamide

概要

説明

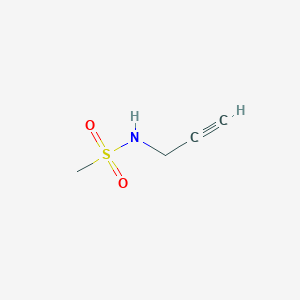

N-(prop-2-yn-1-yl)methanesulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a propargyl moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-yn-1-yl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with propargylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted at room temperature and yields the desired sulfonamide product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

化学反応の分析

Cycloaddition Reactions

The propargyl group facilitates [2 + 2 + 2] cycloaddition reactions under cobalt-catalyzed conditions. For example:

-

Cobalt-Catalyzed Benzene Synthesis :

N-(prop-2-yn-1-yl)methanesulfonamide derivatives undergo trimerization with alkynes to form functionalized benzenes. Using a cobalt-based metal–organic framework (Co-MOF-1′) with dppp ligand and Zn powder, yields reach 84–95% (Scheme 1) .

| Reactant | Catalyst System | Product Yield | Reference |

|---|---|---|---|

| N,N-di(prop-2-yn-1-yl)methanesulfonamide | Co-MOF-1′/dppp/Zn | 95% |

This method is effective for synthesizing polysubstituted benzenes with good functional group tolerance.

Iron-Catalyzed Tandem Reactions

Iron catalysts enable tandem sulfonylation and cyclization for benzosultam synthesis:

-

Benzosultam Formation :

Iron(II) sulfate catalyzes reactions between N-(prop-2-yn-1-yl)sulfonamides and sulfonohydrazides to yield Z-configured benzosultams (e.g., (Z)-2-phenyl-4-((phenylsulfonyl)methylene)-3,4-dihydro-2H-benzo[e] thiazine 1,1-dioxide ) in moderate to high yields .

Key Conditions :

-

Catalyst: FeSO₄

-

Solvent: Toluene, 80°C

-

Yield Range: 65–85%

Oxidation

The sulfonamide sulfur atom undergoes oxidation:

-

Sulfoxide/Sulfone Formation :

Treatment with oxidizing agents (e.g., hydrogen peroxide, KMnO₄) converts the sulfonamide to sulfoxides or sulfones (Table 2).

| Oxidizing Agent | Product | Typical Yield |

|---|---|---|

| H₂O₂ | Sulfoxide | 70–80% |

| KMnO₄ | Sulfone | 85–90% |

Nucleophilic Substitution

The propargyl group participates in substitution reactions:

-

Alkyne Functionalization :

The terminal alkyne reacts with electrophiles (e.g., halogens, organometallic reagents). For example, bromination yields 1-bromo-1-propyne derivatives, though specific data for this compound requires extrapolation from analogous systems.

Cross-Coupling Reactions

The alkyne group enables catalytic cross-couplings:

-

Sonogashira Coupling :

While not explicitly documented for this compound, structurally similar propargyl sulfonamides undergo Sonogashira coupling with aryl halides to form conjugated enynes .

Hypothetical Conditions :

-

Catalyst: Pd(PPh₃)₄/CuI

-

Base: Et₃N

-

Solvent: THF

Mechanistic Insights

-

Cycloaddition Mechanism :

Cobalt(I) intermediates coordinate with alkynes, forming metallacyclopentadiene species. Subsequent alkyne insertion and reductive elimination yield benzene rings . -

Iron-Catalyzed Pathways :

Fe(II) facilitates C(sp²)-H activation and cyclization via radical or electrophilic pathways .

Stability and Reaction Optimization

-

Thermal Stability :

Decomposes above 200°C; reactions are typically conducted below 100°C . -

Solvent Effects :

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in cross-couplings .

Comparative Analysis

| Reaction Type | Catalysts | Yield Range | Key Applications |

|---|---|---|---|

| [2 + 2 + 2] Cycloaddition | Co-MOF-1′/dppp/Zn | 84–95% | Benzene synthesis |

| Tandem Sulfonylation | FeSO₄ | 65–85% | Benzosultam preparation |

| Oxidation | H₂O₂/KMnO₄ | 70–90% | Sulfoxide/sulfone derivatives |

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential

N-(prop-2-yn-1-yl)methanesulfonamide and its derivatives are being investigated for their potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. The compound acts as a monoamine oxidase B (MAO-B) inhibitor, which is crucial for increasing dopamine availability in the brain, thereby alleviating symptoms associated with these conditions .

Case Study: Neuroprotective Effects

Research has demonstrated that derivatives of this compound can enhance dopamine levels in animal models. For example, compounds similar to this compound have shown statistically significant improvements in locomotor activity and dopamine content in the striatum following MPTP treatment, a model for Parkinson's disease .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an important building block in organic synthesis. It is utilized in the synthesis of triazoles and other heterocycles through various reactions, including copper-catalyzed multicomponent reactions .

Data Table: Synthesis Applications

| Reaction Type | Product Type | Reference |

|---|---|---|

| Copper-catalyzed reactions | Triazoles | |

| A3 coupling reactions | Propargylamines | |

| Cyclization reactions | Heterocycles |

Material Science

Development of Functional Materials

The unique chemical properties of this compound make it suitable for developing new materials with specific functionalities. Its application in creating materials that exhibit desirable mechanical properties has been explored through molecular simulations.

Mechanical Properties Evaluation

Studies have focused on using this compound to compute various mechanical properties such as elastic constants, shear modulus, and Young’s modulus. These evaluations are crucial for understanding the material's behavior under different conditions and optimizing its applications in various fields.

作用機序

The mechanism of action of N-(prop-2-yn-1-yl)methanesulfonamide varies depending on the reaction it undergoes. For instance, in oxidative formylation, the compound and its product act as photosensitizers, generating singlet oxygen and superoxide anion radicals through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the reaction mechanism.

類似化合物との比較

Similar Compounds

Uniqueness

N-(prop-2-yn-1-yl)methanesulfonamide is unique due to its propargyl group, which imparts distinct reactivity compared to similar compounds. This reactivity allows for the formation of various derivatives, including triazoles and dibromoprop-2-en-1-yl compounds, making it a versatile intermediate in organic synthesis .

生物活性

N-(prop-2-yn-1-yl)methanesulfonamide is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a terminal alkyne group attached to a methanesulfonamide moiety. Its chemical structure can be represented as follows:

This compound is characterized by its reactivity in various chemical transformations, particularly in organic synthesis where it acts as a building block for more complex molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Notably, it has been investigated for its potential as an inhibitor of certain enzymes involved in critical biochemical pathways:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of monoamine oxidase (MAO), which is significant in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. By inhibiting MAO, it may help in managing symptoms associated with these conditions by increasing levels of neurotransmitters like dopamine .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Properties : Research indicates that this compound may inhibit cell proliferation, suggesting potential applications in cancer therapy. Its mechanism involves the modulation of signaling pathways related to cell growth and apoptosis .

Research Findings and Case Studies

Numerous studies have explored the biological activity of this compound, revealing significant insights into its therapeutic potential.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study focused on the neuroprotective effects of this compound demonstrated its ability to protect neuronal cells from oxidative stress-induced damage. The compound was shown to enhance cell viability and reduce markers of apoptosis in vitro models, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study: Antimicrobial Efficacy

In another study, this compound was tested against various bacterial strains. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria. This finding supports its exploration as a new class of antimicrobial agents.

特性

IUPAC Name |

N-prop-2-ynylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c1-3-4-5-8(2,6)7/h1,5H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSQCIRDYSOFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40554517 | |

| Record name | N-(Prop-2-yn-1-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93501-84-9 | |

| Record name | N-(Prop-2-yn-1-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(prop-2-yn-1-yl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。